(2-Iodo-4-(trifluoromethyl)phenyl)methanol
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Overview
Description
(2-Iodo-4-(trifluoromethyl)phenyl)methanol: is an organic compound with the molecular formula C8H6F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxyl group on the methanol moiety
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Mode of Action
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . In the initiating step of a free radical reaction, a bromo atom is lost, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . This process continues in a chain reaction .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position These reactions can affect various biochemical pathways, depending on the specific targets of the compound
Pharmacokinetics
It is known that the compound has a molecular weight of 30203 Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
It is known that the compound can participate in reactions at the benzylic position These reactions can lead to various molecular and cellular changes, depending on the specific targets of the compound
Action Environment
The action of (2-Iodo-4-(trifluoromethyl)phenyl)methanol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can influence the compound’s action, efficacy, and stability. Other environmental factors, such as pH and the presence of other compounds, could also potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-4-(trifluoromethyl)phenyl)methanol typically involves the iodination of a trifluoromethyl-substituted benzene derivative followed by the introduction of a hydroxyl group. One common method includes the reaction of 4-(trifluoromethyl)phenylboronic acid with iodine in the presence of a palladium catalyst to form 2-iodo-4-(trifluoromethyl)phenyl iodide . This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: (2-Iodo-4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as in acetic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like or .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Zinc dust in acetic acid, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium thiolate in ethanol.
Major Products:
Oxidation: 2-Iodo-4-(trifluoromethyl)benzaldehyde, 2-Iodo-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Iodo-4-(trifluoromethyl)benzene.
Substitution: 2-Azido-4-(trifluoromethyl)phenylmethanol, 2-(Trifluoromethyl)phenylmethanethiol.
Scientific Research Applications
Chemistry: In chemistry, (2-Iodo-4-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of herbicides, insecticides, and advanced materials .
Comparison with Similar Compounds
- (2-Fluoro-4-iodo-5-(trifluoromethyl)phenyl)methanol
- (2-Bromo-4-(trifluoromethyl)phenyl)methanol
- (2-Chloro-4-(trifluoromethyl)phenyl)methanol
Comparison: Compared to its analogs, (2-Iodo-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to fluorine, bromine, and chlorine. This makes it more reactive in substitution reactions and can lead to different reactivity patterns and product distributions .
Properties
IUPAC Name |
[2-iodo-4-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPRZVRKNSVLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855817 |
Source
|
Record name | [2-Iodo-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873005-49-3 |
Source
|
Record name | [2-Iodo-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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